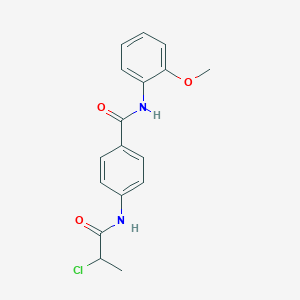
4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been found to exhibit antinociceptive and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Liu et al. (2019) focused on the synthesis of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, exploring their potential as antiplatelet agents. This research is an example of the use of similar compounds in medicinal chemistry, particularly in the development of agents that can inhibit platelet aggregation, a critical factor in preventing thrombotic diseases.
Anticancer and Anti-inflammatory Applications
The work of Abu‐Hashem et al. (2020) highlights the synthesis of novel compounds related to 4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide, showing potential as anti-inflammatory and analgesic agents. This suggests a role in cancer and pain management research.
Neuroleptic Activity
In the field of neurology, Iwanami et al. (1981) explored benzamides of N,N-disubstituted ethylenediamines, including compounds structurally similar to 4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide, for their neuroleptic activities. This indicates potential applications in the development of treatments for psychological or neurological disorders.
Quantum Chemical Computations and Molecular Structure Analysis
Studies like that of Demir et al. (2015) provide insights into the molecular structure and quantum chemical properties of similar compounds. These investigations are essential in understanding the chemical and physical properties of these substances, which is crucial for their application in various fields, including drug design and material science.
Diagnostic and Therapeutic Use in Brain Disorders
Research by Kepe et al. (2006) utilized a molecular imaging probe similar in structure for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This highlights the potential of such compounds in diagnostic imaging and understanding the pathophysiology of neurodegenerative diseases.
Radiation Damage Investigation
The study of gamma-radiation damage in compounds similar to 4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide by Damian (2003) using electron paramagnetic resonance spectroscopy opens avenues for understanding the stability and degradation pathways of these compounds under radiation, which is crucial for their storage and handling in pharmaceutical and research settings.
Eigenschaften
IUPAC Name |
4-(2-chloropropanoylamino)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11(18)16(21)19-13-9-7-12(8-10-13)17(22)20-14-5-3-4-6-15(14)23-2/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMBAZOVOPNGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2759342.png)
![3-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-2,4-dimethyl-N-pyridin-4-yl-benzenesulfonamide](/img/structure/B2759345.png)
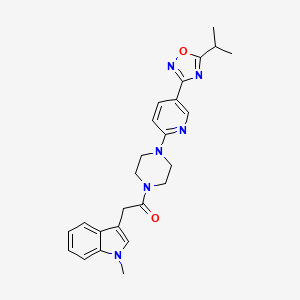
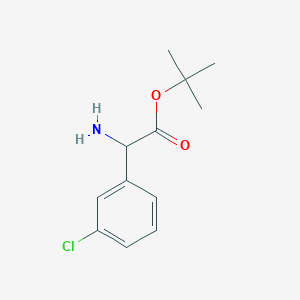

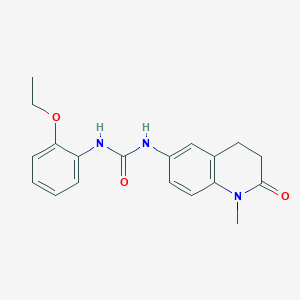
![N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2759353.png)
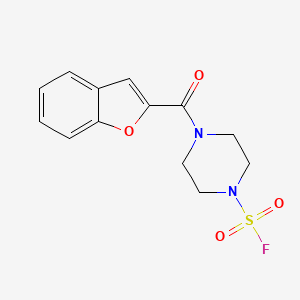
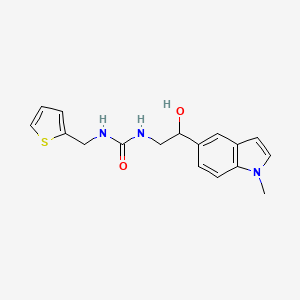
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2759357.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)

![tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate](/img/structure/B2759361.png)
